molecular formula C13H12ClNO4 B11720093 Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B11720093
M. Wt: 281.69 g/mol
InChI Key: JNSRGFNSNCTCIA-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted isoxazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
  • Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
  • Ethyl 3-[(4-Methylphenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Uniqueness

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior compared to its analogs .

Biological Activity

Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS# 2006277-36-5) is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by its five-membered structure containing one nitrogen atom and one oxygen atom. The presence of the 4-chlorophenyl and hydroxymethyl substituents significantly influences its chemical behavior and biological activity.

Property Details
Molecular FormulaC₁₁H₁₃ClN₁O₃
Molecular Weight281.69 g/mol
CAS Number2006277-36-5
StructureStructure

Biological Activity

Research indicates that isoxazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown promise in inhibiting various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. For instance, it has been evaluated in vitro against several cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways. It potentially inhibits pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity. For example, it could inhibit cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammation .
  • Receptor Modulation : It may also bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce ROS production, leading to oxidative stress in cancer cells, which contributes to its anticancer effects .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against multiple pathogens, reporting an inhibition zone diameter ranging from 12 to 20 mm for different bacterial strains .
  • Cytotoxicity Studies : In vitro tests on cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values below those of standard chemotherapeutic agents like doxorubicin, indicating significant cytotoxic potential .
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory diseases .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3

InChI Key

JNSRGFNSNCTCIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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